molecular formula C23H24N4O2 B2400766 N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide CAS No. 1251567-89-1

N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Cat. No.: B2400766
CAS No.: 1251567-89-1
M. Wt: 388.471
InChI Key: SMMUUTTXWPRFKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly notable for its potential use in drug discovery, medicinal chemistry, and material science.

Scientific Research Applications

N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases, including tuberculosis and cancer.

    Industry: Utilized in the development of new materials with specific properties .

Future Directions

The compound has shown potential as an anti-tubercular agent . Future research could focus on further evaluating its efficacy, understanding its mechanism of action, and assessing its safety profile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of a benzyl halide with a piperidinyl-pyrazine derivative under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as toluene and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific substituents on the benzamide ring

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Nucleophiles: Various nucleophiles depending on the desired substitution reaction

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized benzamide derivatives, while reduction reactions can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A similar compound with potential anti-tubercular activity.

    2-amino-4-(1-piperidine)pyridine derivatives: Known for their dual inhibition of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1).

Uniqueness

N-benzyl-4-((3-(piperidin-1-yl)pyrazin-2-yl)oxy)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-benzyl-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c28-22(26-17-18-7-3-1-4-8-18)19-9-11-20(12-10-19)29-23-21(24-13-14-25-23)27-15-5-2-6-16-27/h1,3-4,7-14H,2,5-6,15-17H2,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMUUTTXWPRFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.